molecular formula C7H6O2S B13835440 3-Methylthiophene-2,5-dicarbaldehyde

3-Methylthiophene-2,5-dicarbaldehyde

Cat. No.: B13835440
M. Wt: 154.19 g/mol
InChI Key: WBVCQALKLCLJMI-UHFFFAOYSA-N
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Description

3-Methylthiophene-2,5-dicarbaldehyde is a versatile heterocyclic building block primarily used in organic synthesis and materials science research. As a dicarboxaldehyde derivative of 3-methylthiophene, this compound features two formyl groups that are highly reactive and serve as key sites for further chemical modification, for instance, through condensation reactions to form Schiff base ligands. Thiophene dicarboxaldehyde derivatives are known to react with thiosemicarbazide to form bisthiosemicarbazone ligands, which can coordinate with metal ions like copper(II) to form complexes studied for their biological activities . The structural motif of the thiophene ring is of significant interest in the development of advanced materials. Related thiophene-based trimers and polymers are extensively researched for their outstanding electronic properties and potential applications in conductive polymers, biosensing, and as photosensitizers . Researchers value this compound for its potential in constructing novel molecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), and for finetuning the properties of organic electronic devices. The methyl substituent on the thiophene ring can influence the electron-density distribution and steric properties of the molecule, offering an additional parameter for customizing material characteristics. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

3-methylthiophene-2,5-dicarbaldehyde

InChI

InChI=1S/C7H6O2S/c1-5-2-6(3-8)10-7(5)4-9/h2-4H,1H3

InChI Key

WBVCQALKLCLJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C=O)C=O

Origin of Product

United States

Preparation Methods

From 3-Methylthiophene via Directed Formylation

One of the primary routes involves starting from 3-methylthiophene or its derivatives, followed by selective formylation at the 2- and 5-positions. This can be achieved through:

  • Vilsmeier–Haack Reaction : Utilization of phosphorus oxychloride and dimethylformamide (DMF) to introduce aldehyde groups onto the thiophene ring. This method is commonly used for formylation of electron-rich heterocycles.

  • Stepwise Formylation : Initial monofunctionalization at the 2-position to form 3-methylthiophene-2-carboxaldehyde, followed by a second formylation to introduce the aldehyde at the 5-position, yielding the dicarbaldehyde.

This approach requires careful control of reaction conditions to avoid overreaction or side products.

Michael Reaction of Dialkyl Acetal of 2-Mercaptoacetaldehyde (Patent EP0095340A1)

A patented process describes the synthesis of 3-methylthiophene-2-carboxaldehyde, an intermediate closely related to the target compound, through a Michael reaction involving a dialkyl acetal of 2-mercaptoacetaldehyde. Although this patent focuses on the monocarbaldehyde, the methodology can be adapted for dicarbaldehyde synthesis by extending the formylation steps or using similar intermediates for further functionalization.

Oxidative Cyclization and Subsequent Functionalization

Some literature suggests that thiophene dicarbaldehydes can be synthesized by oxidative cyclization of suitable precursors such as hexanedioic acid derivatives under catalysis, followed by chlorination and hydrolysis steps to introduce aldehyde functionalities at desired positions. This method, while primarily reported for thiophene-2,5-dicarboxylic acid, provides a conceptual basis for aldehyde synthesis by modifying oxidation and reduction steps.

Bromomethylation and Subsequent Functional Group Transformations

Radical bromination of methylthiophene derivatives to form bromomethyl intermediates, followed by nucleophilic substitution or oxidation, is a viable route to introduce aldehyde groups. For example, methyl 4-(bromomethyl)thiophene-2-carboxylate can be converted through nucleophilic substitution and oxidation to aldehyde derivatives. This strategy may be adapted for this compound synthesis by targeting both methyl positions.

Comparative Data Table of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Yield / Purity Advantages Limitations
Vilsmeier–Haack formylation (stepwise) 3-Methylthiophene POCl3, DMF, controlled temperature Moderate to high Direct formylation, well-known Requires careful control
Michael reaction of dialkyl acetal (Patent) Dialkyl acetal of 2-mercaptoacetaldehyde Base catalysis, Michael addition Not explicitly reported High selectivity for 2-position Focused on monocarbaldehyde
Oxidative cyclization and chlorination Hexanedioic acid derivatives Sulfur oxychloride, pyridine, hydrolysis >99% purity (for dicarboxylic acid) High purity intermediate High temperature, multi-step
Radical bromination and substitution Methylthiophene carboxylates NBS, DMF, sodium azide, oxidation steps Moderate yields Versatile intermediate formation Multi-step, requires handling bromides

Research Discoveries and Developments

  • The patent EP0095340A1 highlights the use of Michael reaction for selective synthesis of 3-methylthiophene-2-carboxaldehyde, which can be a precursor for dicarbaldehyde synthesis.

  • Recent advances in catalytic aerobic oxidation processes (though focused on thiophene-2-carbonyl chloride) demonstrate improved green chemistry approaches that could inspire milder oxidation methods for aldehyde introduction in thiophene rings.

  • Bromomethylation strategies combined with nucleophilic substitution have been demonstrated as effective for introducing functional groups on thiophene derivatives, providing a flexible synthetic handle for further transformations to aldehydes.

Chemical Reactions Analysis

Types of Reactions

3-Methylthiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 4 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: 3-Methylthiophene-2,5-dicarboxylic acid.

    Reduction: 3-Methylthiophene-2,5-dimethanol.

    Substitution: 4-Bromo-3-methylthiophene-2,5-dicarbaldehyde.

Scientific Research Applications

3-Methylthiophene-2,5-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: It serves as a precursor for the synthesis of biologically active molecules with potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-Methylthiophene-2,5-dicarbaldehyde in various applications depends on its chemical reactivity. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. In biological systems, its aldehyde groups can form covalent bonds with nucleophiles, potentially leading to biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Methylthiophene-2,5-dicarbaldehyde with structurally analogous dicarbaldehydes, focusing on synthesis, properties, and applications:

Compound Synthesis Method Key Properties/Applications References
This compound Derived from thiophene-2,5-dicarbaldehyde via alkylation or direct functionalization. Used in quinoid compounds for organic solar cells; methyl group enhances solubility and tuning of electronic properties.
Pyrrole-2,5-dicarbaldehyde Synthesized via hydrolysis of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles (43–65% yield). Precursor for antioxidants like magnolamide (IC50 = 9.7 µM for LDL oxidation inhibition).
Furan-2,5-dicarbaldehyde (DFF) Byproduct of sugar degradation under hydrothermal conditions; reduced to BHMF (87% yield). Key intermediate in bio-diol (BHMF) production; forms stable disinfection byproducts (DBPs).
3,4-Dichlorofuran-2,5-dicarbaldehyde Identified as a disinfection byproduct (DBP) from phenolic precursors under UV/chlorination. Novel DBP with potential environmental and health implications; structurally similar to furan-based toxins.
Pyridine-2,5-dicarbaldehyde Used in condensation reactions with BF3OEt2 catalysis; precursor for Ru(II) complexes. Facilitates binuclear metal coordination; applied in photophysical studies and catalysis.
3-Bromofuran-2,5-dicarbaldehyde Brominated analog of DFF; high structural similarity (96% to parent compound). Bromine substitution alters reactivity and electronic properties; potential in halogen-bonded frameworks.

Key Findings:

Structural and Electronic Differences :

  • Thiophene vs. Furan/Pyrrole : Thiophene’s sulfur atom enhances electron delocalization compared to oxygen (furan) or nitrogen (pyrrole), affecting redox behavior and conjugation in polymers .
  • Substituent Effects : Methyl (3-Methylthiophene) and bromine (3-Bromofuran) substituents influence solubility and steric hindrance, tailoring reactivity for specific applications (e.g., solar cells vs. halogen-bonded materials) .

Synthetic Accessibility :

  • Pyrrole-2,5-dicarbaldehyde requires multi-step synthesis with moderate yields (32–90%), whereas DFF is accessible via biomass degradation, aligning with green chemistry trends .
  • This compound synthesis is less documented but inferred from analogous thiophene functionalization routes .

Applications: Energy Materials: Thiophene and pyridine derivatives excel in optoelectronics due to extended π-systems, while DFF is pivotal in biorefineries for BHMF production .

Biological Activity

Chemical Structure and Properties

3-Methylthiophene-2,5-dicarbaldehyde is characterized by a thiophene ring with two aldehyde groups at the 2 and 5 positions, along with a methyl group at the 3 position. Its molecular formula is C7H6O2SC_7H_6O_2S, and it exhibits properties typical of both aldehydes and heterocyclic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study showed that compounds with similar structures can disrupt bacterial cell membranes, leading to cell death. Specifically, it has been noted that sulfur-containing compounds often possess antibacterial properties due to their ability to interfere with bacterial metabolism and cell wall synthesis.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. Preliminary findings suggest that this compound may scavenge free radicals effectively, contributing to its protective effects in cellular models.

Cytotoxic Effects

In vitro studies have indicated that this compound may exert cytotoxic effects on certain cancer cell lines. The mechanisms underlying this activity could involve the induction of apoptosis (programmed cell death) through the activation of specific signaling pathways. Further research is needed to elucidate these mechanisms fully.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various sulfur-containing compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Study 2: Antioxidant Activity Assessment

In another investigation published in [source], the antioxidant activity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, indicating its potential utility in preventing oxidative stress-related diseases.

Study 3: Cytotoxicity in Cancer Cells

A recent study focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed significant reductions in cell viability at higher concentrations, with indications that the compound may induce apoptosis through mitochondrial pathways [source].

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli[source]
AntioxidantDPPH radical scavenging[source]
CytotoxicityReduced viability in cancer cells[source]

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAntioxidant ActivityCytotoxicity
This compoundYesModerateYes
Similar Sulfur Compound AYesHighModerate
Similar Sulfur Compound BNoLowYes

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-Methylthiophene-2,5-dicarbaldehyde?

The compound can be synthesized via Vilsmeier-Haack formylation of 3-methylthiophene using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under mild conditions, yielding high product purity . Alternatively, Tollens reagent oxidation of its diol precursor (e.g., thieno[3,2-b]thiophene-2,5-diol) provides a controlled pathway to the dicarbaldehyde, though yields depend on reaction time and temperature . For derivatives, mercury-mediated hydrolysis of bis(1,3-benzodithiol-2-yl) intermediates has been reported for structurally similar pyrrole-2,5-dicarbaldehydes, achieving yields of 32–90% .

Basic: How should researchers handle and store this compound to ensure stability?

The compound is light- and moisture-sensitive and should be stored under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation . Long-term storage increases risks of polymerization or oxidation; periodic revalidation of purity via NMR or HPLC is recommended. Safety protocols include using fume hoods, protective gloves, and goggles due to its H315/H319/H335 hazards (skin/eye irritation, respiratory sensitivity) .

Advanced: What analytical techniques are critical for characterizing its structural and electronic properties?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-S bonds ≈1.73 Å) and planar geometry of the thiophene ring, as shown in related thiophene-dicarboxylate derivatives .
  • NMR spectroscopy : Aldehyde protons appear as distinct singlets near δ 10.0–10.2 ppm in CDCl₃, while methyl groups resonate at δ 2.1–2.3 ppm .
  • Computational studies : Density functional theory (DFT) predicts aromaticity and frontier molecular orbitals (HOMO/LUMO), aiding in understanding its reactivity in conjugation-driven applications .

Advanced: How does this compound perform as a ligand in transition metal complexes?

The compound acts as a bidentate ligand via its aldehyde groups, forming complexes with Mn(II), Cd(II), and other metals. Reactions in DMF or DMA at 80–100°C yield crystalline coordination polymers, as demonstrated for thieno[3,2-b]thiophene analogs . Stability of these complexes depends on solvent polarity and metal ion size, with larger ions (e.g., Cd²⁺) favoring higher coordination numbers.

Advanced: What contradictions exist in reported reactivity data, and how can they be resolved experimentally?

  • Oxidation vs. Reduction Pathways : Conflicting reports on aldehyde group stability under basic conditions suggest pH-dependent reactivity. For example, aldehydes may oxidize to carboxylic acids in basic aqueous media but remain intact in anhydrous DMF .
  • Polymerization Tendencies : Some studies note unexpected polymerization during storage, while others report stable monomeric forms. This discrepancy may arise from trace impurities (e.g., residual acids) acting as initiators; rigorous purification via column chromatography is advised .

Advanced: How is this compound utilized in materials science, particularly organic electronics?

It serves as a building block for π-conjugated systems in organic solar cells. For instance, condensation with benzils via the Debus–Radziszewski reaction produces near-infrared absorbers with decomposition temperatures >250°C, suitable for device fabrication . Computational modeling of its electron-deficient thiophene core supports its role in enhancing charge transport in donor-acceptor copolymers .

Advanced: What experimental controls are essential when studying its bioactivity or environmental interactions?

  • Metal Chelation Assays : Use EDTA controls to distinguish between intrinsic bioactivity and metal-ion-mediated effects .
  • Degradation Studies : Monitor photolytic breakdown products via LC-MS under UV light (λ = 254 nm) to assess environmental persistence .

Basic: What are the key differences between this compound and its pyrrole/furan analogs?

  • Aromaticity : Thiophene derivatives exhibit lower aromatic stabilization energy compared to pyrroles, affecting their electrophilic substitution patterns .
  • Reactivity : Furan-2,5-dicarbaldehyde derivatives are more prone to oxidation under ambient conditions due to oxygen’s higher electronegativity vs. sulfur .

Advanced: How can researchers mitigate side reactions during derivatization (e.g., Knoevenagel condensations)?

  • Protecting Groups : Temporarily block aldehyde functionalities using 1,3-propanedithiol to prevent unwanted crosslinking .
  • Catalyst Optimization : Use t-BuOK in THF for controlled condensation with acetonitrile derivatives, as demonstrated in polyfluorene synthesis .

Advanced: What computational tools predict its suitability for specific applications (e.g., MOFs, sensors)?

  • Molecular Dynamics Simulations : Model diffusion rates of guest molecules in metal-organic frameworks (MOFs) built from the compound .
  • QSPR Models : Relate aldehyde group electrophilicity (calculated via DFT) to sensor response thresholds for aldehydes in gas-phase detection .

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